molecular formula C12H15ClN2S B2363908 (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride CAS No. 1049784-50-0

(5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride

Cat. No. B2363908
CAS RN: 1049784-50-0
M. Wt: 254.78
InChI Key: OAEKRHWFLALFBZ-UHFFFAOYSA-N
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Description

(5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride, abbreviated as 5-MTPMPA HCl, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridine and is used as a ligand in coordination chemistry and as a building block in organic synthesis. 5-MTPMPA HCl is also used in biological research to study the structure and function of proteins, enzymes, and other biomolecules. This compound has been studied extensively in recent years, and its potential applications in scientific research are vast.

Scientific Research Applications

Antifungal Activity

A study synthesized novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties, including derivatives similar to (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride. These compounds exhibited notable antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, highlighting their potential as antifungal agents (Wang et al., 2018).

Coordination Chemistry

Research involving the synthesis of copper complexes from a thiophene-containing phenol-based ligand, which resembles the compound , showed significant variations in crystal packing due to distinct anions. These findings are relevant in the field of coordination chemistry and crystal engineering (Koval et al., 2006).

Biological Imaging Applications

Fluorescent Zn(II) sensors from the Zinpyr family, containing ligands similar to (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine, were synthesized and characterized for biological imaging applications. These sensors demonstrated improved selectivity for Zn(II) and were proven effective in vivo (Nolan et al., 2006).

Structural Tautomerism

The study of Schiff base derivatives, including those similar to the compound , revealed their structural tautomerism and stability in various solvents. This research contributes to understanding the structural behavior of Schiff base compounds in different environments (Amarasekara et al., 2009).

Catalysis and Hydroxylation of Alkanes

Research on diiron(III) complexes with ligands similar to the mentioned compound showed their potential as catalysts for selective hydroxylation of alkanes. This highlights the compound's relevance in catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).

Luminescence Studies

A study focusing on Cd(II) coordination compounds with ligands resembling (5-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine demonstrated the influence of coordination modes on luminescent properties. Such research is pivotal in developing luminescent materials (Han et al., 2017).

properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-10-4-5-12(15-10)9-14-8-11-3-2-6-13-7-11;/h2-7,14H,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEKRHWFLALFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804473
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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